molecular formula C11H9N B6588654 2-ethynyl-1-methyl-1H-indole CAS No. 85094-87-7

2-ethynyl-1-methyl-1H-indole

Cat. No.: B6588654
CAS No.: 85094-87-7
M. Wt: 155.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethynyl-1-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-1-methyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the Sonogashira coupling reaction, where an ethynyl group is introduced to the indole ring. This reaction usually requires a palladium catalyst and copper co-catalyst in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce halogen or nitro groups to the indole ring .

Scientific Research Applications

2-ethynyl-1-methyl-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethynyl-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the indole ring can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethynyl-1-methyl-1H-indole is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

85094-87-7

Molecular Formula

C11H9N

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.